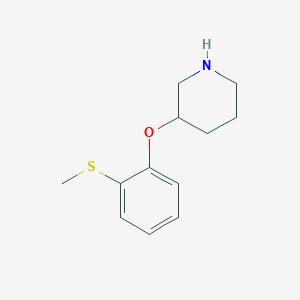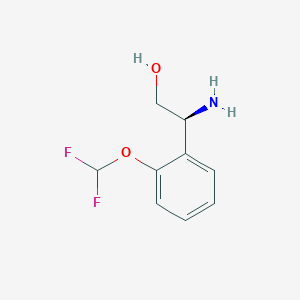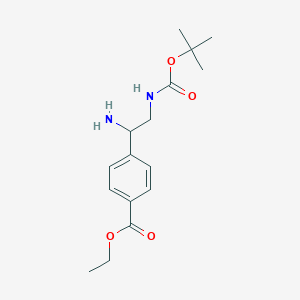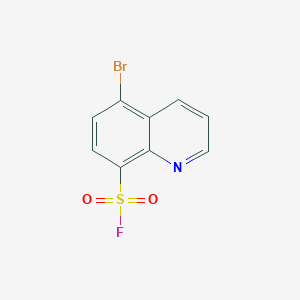![molecular formula C8H15NO2 B13529861 (3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(hydroxymethyl)-3-azabicyclo[320]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.
Medicine
In medicine, [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol is investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as a potential drug candidate.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures with hydroxymethyl and azabicyclo groups. Examples include:
- [2-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane]
- [4-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane]
Uniqueness
What sets [5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-1-2-8(7,6-11)4-9-3-7/h9-11H,1-6H2 |
Clé InChI |
NXMFEOLLYNVLAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1(CNC2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)






![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)

